N-Docosanoyl Taurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

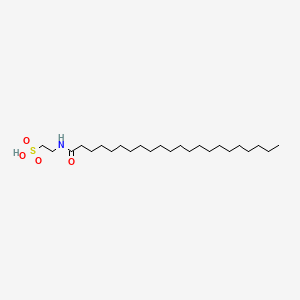

N-Docosanoyl taurine is a fascinating compound that belongs to the class of lipoamino acids . It is derived from docosanoic acid , a long-chain fatty acid, and taurine , an amino acid

Chemical Structure: This compound has the molecular formula C₂₄H₄₉NO₄S and a molecular weight of 447.72 g/mol .

Role as a Human Metabolite: It plays a role as a metabolite in humans .

Vorbereitungsmethoden

Synthetic Routes:: The synthetic preparation of N-Docosanoyl taurine involves the conjugation of docosanoic acid with taurine. specific synthetic routes and reaction conditions are not widely documented in the literature.

Industrial Production:: Information on industrial-scale production methods for this compound is limited. It is primarily studied in research settings rather than being produced on an industrial scale.

Analyse Chemischer Reaktionen

Reaktivität:: N-Docosanoyltaurin ist dafür bekannt, mehrere Mitglieder der transienten Rezeptorpotential (TRP)- Familie von Kalziumkanälen zu aktivieren, darunter TRPV1 und TRPV4 . Diese Kanäle spielen wichtige Rollen bei der sensorischen Wahrnehmung, der Schmerzsignalisierung und der zellulären Homöostase.

Häufige Reagenzien und Bedingungen:: Spezifische Reagenzien und Bedingungen für chemische Reaktionen, an denen N-Docosanoyltaurin beteiligt ist, bleiben aufgrund seiner begrenzten Charakterisierung unklar. weitere Forschung kann sein Verhalten in verschiedenen Reaktionen aufdecken.

Hauptprodukte:: Die Hauptprodukte, die bei Reaktionen mit N-Docosanoyltaurin gebildet werden, sind nicht gut dokumentiert. Weitere Studien sind erforderlich, um seine Reaktivität und sein Produktprofil zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

N-Docosanoyl taurine is classified as an N-acyl taurine, a group of endogenous bioactive lipids. Recent studies have highlighted its role in metabolic processes and as a potential therapeutic agent:

- Quantitative Analysis : A validated UPLC-MS/MS method was developed for the identification and quantification of N-acyl taurines in biological tissues. This method demonstrated excellent specificity and sensitivity, allowing for the assessment of this compound levels in various tissues, particularly in the mouse intestine and liver .

- Metabolic Pathways : Research indicates that this compound may interact with metabolic pathways linked to obesity and insulin resistance. In studies involving mice, the administration of taurine derivatives has shown potential in modulating body weight and fat mass, highlighting its importance in metabolic regulation .

Pharmacological Potential

The pharmacological implications of this compound are being investigated due to its antioxidant properties and effects on cellular functions:

- Antioxidant Effects : Studies have demonstrated that oral administration of taurine can ameliorate lipid-induced oxidative stress and improve insulin sensitivity in humans. Specifically, this compound may play a role in reducing oxidative damage associated with metabolic disorders .

- Therapeutic Applications : The compound has been studied for its potential therapeutic effects on conditions such as obesity and diabetes. By influencing lipid metabolism and reducing oxidative stress, this compound may serve as a beneficial agent in managing these conditions .

Table 1: Summary of Key Studies on this compound

Wirkmechanismus

The precise mechanism by which N-Docosanoyl taurine exerts its effects remains an area of active research. It likely involves interactions with cellular receptors and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Während N-Docosanoyltaurin aufgrund seines spezifischen Fettsäurekonjugats einzigartig ist, gibt es andere taurin-konjugierte Fettsäuren. ihr detaillierter Vergleich erfordert weitere Untersuchungen.

Biologische Aktivität

N-Docosanoyl taurine (C22:0-Tau) is a member of the N-acyl taurine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a derivative of taurine, an amino acid known for its numerous physiological roles, including antioxidant, anti-inflammatory, and neuroprotective properties. As an N-acyl taurine, it is believed to share some of these beneficial effects while also exhibiting unique biological activities due to its long-chain fatty acid structure.

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Regulation of Calcium Homeostasis :

- Impact on Lipid Metabolism :

Case Studies and Clinical Trials

A variety of studies have investigated the biological effects of this compound:

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(docosanoylamino)ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23-30(27,28)29/h2-23H2,1H3,(H,25,26)(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIMYQVCHHQQMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.